tert-Butyl 3-((4-formylphenyl)thio)azetidine-1-carboxylate tert-Butyl 3-((4-formylphenyl)thio)azetidine-1-carboxylate
Brand Name: Vulcanchem
CAS No.: 1820718-53-3
VCID: VC5079517
InChI: InChI=1S/C15H19NO3S/c1-15(2,3)19-14(18)16-8-13(9-16)20-12-6-4-11(10-17)5-7-12/h4-7,10,13H,8-9H2,1-3H3
SMILES: CC(C)(C)OC(=O)N1CC(C1)SC2=CC=C(C=C2)C=O
Molecular Formula: C15H19NO3S
Molecular Weight: 293.38

tert-Butyl 3-((4-formylphenyl)thio)azetidine-1-carboxylate

CAS No.: 1820718-53-3

Cat. No.: VC5079517

Molecular Formula: C15H19NO3S

Molecular Weight: 293.38

* For research use only. Not for human or veterinary use.

tert-Butyl 3-((4-formylphenyl)thio)azetidine-1-carboxylate - 1820718-53-3

Specification

CAS No. 1820718-53-3
Molecular Formula C15H19NO3S
Molecular Weight 293.38
IUPAC Name tert-butyl 3-(4-formylphenyl)sulfanylazetidine-1-carboxylate
Standard InChI InChI=1S/C15H19NO3S/c1-15(2,3)19-14(18)16-8-13(9-16)20-12-6-4-11(10-17)5-7-12/h4-7,10,13H,8-9H2,1-3H3
Standard InChI Key NBRJJCWDLDDTPZ-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)N1CC(C1)SC2=CC=C(C=C2)C=O

Introduction

tert-Butyl 3-((4-formylphenyl)thio)azetidine-1-carboxylate is a synthetic organic compound characterized by its unique molecular structure, which includes a tert-butyl group, an azetidine ring, and a thioether linkage to a 4-formylphenyl group. Its molecular formula is C15H19NO3S, and it has a molecular weight of approximately 293.4 g/mol. This compound is notable for its potential applications in medicinal chemistry, particularly due to its structural features that suggest possible biological activities.

Synthesis and Reaction Mechanisms

The synthesis of tert-Butyl 3-((4-formylphenyl)thio)azetidine-1-carboxylate typically involves several steps, beginning with the preparation of the azetidine ring followed by the introduction of the tert-butyl ester and the formyl-substituted phenyl thioether groups.

Synthetic Routes:

  • Preparation of Azetidine Ring: Commonly achieved through cyclization reactions involving appropriate precursors.

  • Introduction of Functional Groups: The addition of the tert-butyl ester and formyl group occurs under controlled conditions to ensure high yield.

Types of Reactions:

The compound can undergo various chemical transformations:

  • Oxidation: The formyl group can be oxidized to a carboxylic acid.

  • Reduction: The formyl group can be reduced to an alcohol.

  • Substitution: The thioether linkage can participate in nucleophilic substitution reactions.

Table 2: Common Reagents and Conditions

Reaction TypeReagents UsedConditions
OxidationPotassium permanganateAcidic conditions
ReductionSodium borohydrideAnhydrous conditions
SubstitutionThiols or aminesBasic conditions

Potential Biological Activities

Due to its structural characteristics, tert-Butyl 3-((4-formylphenyl)thio)azetidine-1-carboxylate may possess several biological activities:

  • CNS Activity: Similarities with other central nervous system-active compounds suggest potential psychoactive properties.

  • Antimicrobial Properties: Compounds containing thioether linkages have been noted for their potential antimicrobial effects.

  • Anticancer Potential: The unique structure may allow for interactions with pathways involved in cancer cell proliferation, though specific studies are needed to confirm efficacy.

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